(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Description
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a dichlorophenyl group, a furylcarbonyl group, and a piperazino group
Properties
IUPAC Name |
[4-(3,5-dichlorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-8-11(9-13(18)10-12)15(21)19-3-5-20(6-4-19)16(22)14-2-1-7-23-14/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJMHGKJCPATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,5-Dichlorophenylamine: This can be synthesized by the chlorination of aniline.
Formation of 4-(2-Furylcarbonyl)piperazine: This involves the reaction of piperazine with 2-furoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling 3,5-dichlorophenylamine with 4-(2-furylcarbonyl)piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the furylcarbonyl and piperazino groups.
4-(2-Furylcarbonyl)piperazine: Contains the furylcarbonyl and piperazino groups but lacks the dichlorophenyl group.
Uniqueness
(3,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
